N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide

Descripción

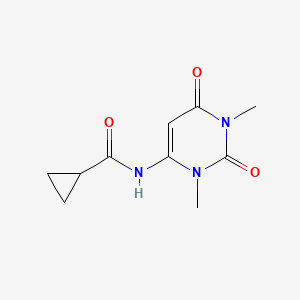

N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide is a tetrahydropyrimidinone derivative featuring a cyclopropanecarboxamide substituent. The tetrahydropyrimidinone core is a well-studied scaffold in medicinal and agrochemical chemistry due to its structural versatility and bioactivity. This compound’s cyclopropane moiety introduces steric and electronic effects that may enhance metabolic stability or target selectivity compared to analogs. Below, we compare its structural and functional attributes with related compounds.

Propiedades

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12-7(11-9(15)6-3-4-6)5-8(14)13(2)10(12)16/h5-6H,3-4H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMGBIKDMXXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of cyclopropanecarboxamide with a suitable pyrimidinone derivative under controlled conditions. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of substituted pyrimidinones or cyclopropanecarboxamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide exhibit anticancer properties. For instance, derivatives of pyrimidine compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.

Antimicrobial Properties : This compound has shown promise as an antimicrobial agent. Studies suggest that its structural features allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This application is particularly relevant in the context of increasing antibiotic resistance.

Neurological Applications : There is emerging evidence that compounds with similar structures may affect neurological pathways. They could potentially be developed for treating neurodegenerative diseases or pain management by modulating neurotransmitter levels or receptor activity.

Material Science

Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers. Its functional groups can undergo various chemical reactions to create materials with tailored properties for applications in coatings, adhesives, and composites. Research into polymer blends incorporating this compound has shown enhanced thermal stability and mechanical strength.

Nanotechnology : this compound can be utilized in the development of nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating nanocomposites with unique electronic or optical properties.

Agricultural Chemistry

Pesticide Development : The compound may be explored as a lead structure for developing new pesticides. Its biological activity against specific pests could be harnessed to create formulations that are effective while minimizing environmental impact.

Case Studies

| Study Title | Objective | Findings | Reference |

|---|---|---|---|

| Anticancer Activity of Pyrimidine Derivatives | Investigate the anticancer effects of pyrimidine derivatives | Demonstrated significant inhibition of cancer cell proliferation | PubChem |

| Synthesis and Characterization of Novel Polymers | Develop new polymers using pyrimidine-based compounds | Improved mechanical properties and thermal stability observed | American Elements |

| Antimicrobial Efficacy of Pyrimidine Compounds | Assess antimicrobial activity against resistant strains | Effective against multiple strains of bacteria | Google Patents |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the context in which the compound is used, and further research is often required to elucidate these pathways.

Comparación Con Compuestos Similares

Tabulated Comparison

Actividad Biológica

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N4O5

- Molecular Weight : 288.25 g/mol

This compound features a tetrahydropyrimidine ring system which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Properties

Research has also indicated that derivatives of this compound possess antimicrobial activity . In vitro studies have shown effectiveness against several bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Limited effectiveness |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria.

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in animal models. The compound has been studied for its ability to protect neuronal cells from damage induced by neurotoxic agents. This effect is attributed to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .

Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of similar compounds demonstrated that:

- Cell Lines Tested : Glioblastoma multiforme and breast adenocarcinoma.

- Results : The compounds exhibited IC50 values in the nanomolar range, indicating high potency against cancer cells. Morphological changes characteristic of apoptosis were observed upon treatment .

Study 2: Antimicrobial Activity Assessment

In a series of antimicrobial tests:

- Methodology : Disc diffusion method was employed to evaluate the inhibitory effects on bacterial growth.

- Findings : The compound displayed significant zones of inhibition against Staphylococcus aureus and moderate activity against Escherichia coli. These results underscore its potential as an antimicrobial agent .

Study 3: Neuroprotection in Animal Models

In an experimental model assessing neuroprotection:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.